N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and methyl ketones, under acidic or basic conditions.
Chlorination of the Phenyl Group: The phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the chlorinated phenyl compound with the benzofuran derivative in the presence of acetic anhydride and a base like pyridine to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
- N-(2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
- N-(3-chloro-2-methylphenyl)-2-(benzofuran-3-yl)acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of the chlorinated phenyl group and the benzofuran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16ClNO2 |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H16ClNO2/c1-11-6-7-17-14(8-11)13(10-22-17)9-18(21)20-16-5-3-4-15(19)12(16)2/h3-8,10H,9H2,1-2H3,(H,20,21) |
InChI Key |
GXWMDEXNMGXCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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